molecular formula C10H19NO2 B8184339 tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate

tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate

Cat. No.: B8184339
M. Wt: 185.26 g/mol
InChI Key: BFADEDYJKXBUPD-SNVBAGLBSA-N
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Description

tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate: is an organic compound that features a tert-butyl ester group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate typically involves the reaction of 3-methylpyrrolidine with tert-butyl chloroformate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 3-methylpyrrolidine attacks the carbonyl carbon of tert-butyl chloroformate, resulting in the formation of the desired ester .

Industrial Production Methods

Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The specific pathways involved depend on the context of its application, such as enzyme inhibition in biochemical assays or receptor modulation in therapeutic settings .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (3R)-3-methylpyrrolidine-3-carboxylate: can be compared with other tert-butyl esters and pyrrolidine derivatives.

    tert-Butyl (3R)-3-hydroxypyrrolidine-3-carboxylate: Similar structure but with a hydroxyl group instead of a methyl group.

    tert-Butyl (3R)-3-aminopyrrolidine-3-carboxylate: Contains an amino group instead of a methyl group.

Uniqueness

Its tert-butyl ester group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions .

Properties

IUPAC Name

tert-butyl (3R)-3-methylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)10(4)5-6-11-7-10/h11H,5-7H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFADEDYJKXBUPD-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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